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Compound of Interest

Compound Name: 4-Chloro-2,8-dimethylquinoline

Cat. No.: B186857 Get Quote

An In-depth Technical Guide to the Molecular Structure of 4-Chloro-2,8-dimethylquinoline

Introduction
The quinoline scaffold is a cornerstone in the field of medicinal chemistry, recognized as a

"privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2]

This heterocyclic system, consisting of a benzene ring fused to a pyridine ring, serves as the

fundamental framework for numerous therapeutic agents, most famously the antimalarial drug

quinine.[1] Among the vast array of quinoline derivatives, 4-Chloro-2,8-dimethylquinoline
emerges as a compound of significant interest, not necessarily for its intrinsic biological activity,

but as a versatile synthetic intermediate for the development of novel molecules in drug

discovery and materials science.

This technical guide provides a comprehensive examination of the molecular structure,

properties, synthesis, and reactivity of 4-Chloro-2,8-dimethylquinoline. As a Senior

Application Scientist, the following narrative is structured to deliver not just technical data, but

also to explain the causality behind experimental choices and to ground all claims in

authoritative scientific literature.

Physicochemical and Spectroscopic Profile
The identity and purity of a chemical compound are established through its unique physical

properties and spectroscopic fingerprint. For 4-Chloro-2,8-dimethylquinoline, these

characteristics are foundational for its use in further synthetic applications.
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Physicochemical Properties
A summary of the key physicochemical identifiers for 4-Chloro-2,8-dimethylquinoline is

presented below.

Property Value Source

CAS Number 32314-39-9

Molecular Formula C₁₁H₁₀ClN [3]

Molecular Weight 191.66 g/mol

IUPAC Name 4-chloro-2,8-dimethylquinoline [4]

Appearance Solid

InChI Key
ILOAZUIOTZZIBK-

UHFFFAOYSA-N
[3]

Canonical SMILES Cc1cc(Cl)c2cccc(C)c2n1

Spectroscopic Data Analysis
Spectroscopic analysis provides a detailed view of the molecular structure, confirming the

arrangement of atoms and functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Chloro-2,8-dimethylquinoline is

expected to show distinct signals corresponding to the two methyl groups and the aromatic

protons on the quinoline ring. The methyl protons at the C2 and C8 positions would likely

appear as singlets in the upfield region (δ 2.0-3.0 ppm). The aromatic protons would

resonate in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and

coupling patterns determined by their positions on the bicyclic ring system.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide evidence for all 11 carbon

atoms in the molecule. Distinct signals would be observed for the two methyl carbons, the

nine carbons of the quinoline core, and the carbon atom bonded to the chlorine, which would

be influenced by the halogen's electronegativity.
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Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to

show a molecular ion peak [M]⁺ at m/z 191 and an [M+2]⁺ peak at m/z 193 with an

approximate intensity ratio of 3:1, characteristic of the presence of a single chlorine atom.[3]

Fragmentation patterns would likely involve the loss of a chlorine radical or a methyl group.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands

for C-H stretching of the methyl groups and aromatic rings, C=C and C=N stretching

vibrations within the quinoline core, and the C-Cl stretching vibration.

Synthesis and Reactivity
The synthetic route to 4-Chloro-2,8-dimethylquinoline is a critical aspect of its utility. The

reactivity of the final product, particularly at the 4-position, dictates its potential as a precursor

for more complex molecules.

Synthetic Pathway
A common and effective method for the synthesis of 4-chloroquinolines involves the

chlorination of the corresponding 4-quinolinone precursor. This transformation is typically

achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃). The

precursor, 2,8-dimethylquinolin-4(1H)-one, can be synthesized through a cyclization reaction,

such as the Conrad-Limpach synthesis.

Synthesis of Precursor Chlorination

o-Toluidine + Ethyl acetoacetate 2,8-Dimethylquinolin-4(1H)-one

Conrad-Limpach
Cyclization 2,8-Dimethylquinolin-4(1H)-one 4-Chloro-2,8-dimethylquinoline

POCl₃

Click to download full resolution via product page

Caption: General workflow for the synthesis of 4-Chloro-2,8-dimethylquinoline.

Experimental Protocol: Synthesis of 4-Chloro-2,8-
dimethylquinoline
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The following protocol is a representative procedure adapted from the synthesis of analogous

chloroquinolines.[5][6]

Reaction Setup: To 2,8-dimethylquinolin-4(1H)-one (1.0 eq), cautiously add phosphorus

oxychloride (POCl₃) (5-10 eq) in a round-bottom flask equipped with a reflux condenser and

a magnetic stirrer.

Heating: Heat the reaction mixture on a water bath (or oil bath) at 100-110 °C for 1-2 hours.

The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting

material is consumed.

Quenching: After cooling to room temperature, the reaction mixture is poured slowly and

carefully onto crushed ice with vigorous stirring. This step is highly exothermic and should be

performed in a well-ventilated fume hood.

Neutralization: The acidic aqueous solution is then neutralized with a saturated solution of

sodium carbonate or sodium bicarbonate until the pH is basic. This will cause the product to

precipitate out of the solution.

Extraction: The aqueous layer is extracted three times with a suitable organic solvent, such

as dichloromethane or ethyl acetate.

Drying and Evaporation: The combined organic layers are washed with brine, dried over

anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under

reduced pressure to yield the crude product.

Purification: The crude solid is purified by column chromatography on silica gel using a

petroleum ether/ethyl acetate gradient or by recrystallization from a suitable solvent like

ethanol or methanol to afford pure 4-Chloro-2,8-dimethylquinoline.[5][6]

Chemical Reactivity: The Versatile 4-Position
The key to the synthetic utility of 4-Chloro-2,8-dimethylquinoline lies in the reactivity of the

chlorine atom at the C4 position. The electron-withdrawing nature of the quinoline nitrogen

atom activates the C4 position towards nucleophilic aromatic substitution (SNAr). This allows

for the displacement of the chloro group by a wide variety of nucleophiles, making it an

excellent scaffold for building molecular diversity.
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Nucleophilic Aromatic Substitution (SNAr)

4-Chloro-2,8-dimethylquinoline

Amines (R₂NH) 

Alcohols/Phenols (ROH) 

Thiols (RSH)

 

4-Amino Derivatives 

4-Ether Derivatives 

4-Thioether Derivatives 

Click to download full resolution via product page

Caption: Reactivity of 4-Chloro-2,8-dimethylquinoline in SNAr reactions.

Structural Elucidation
While a specific crystal structure for 4-Chloro-2,8-dimethylquinoline is not readily available in

the searched literature, the structure of the closely related isomer, 4-Chloro-2,5-

dimethylquinoline, has been resolved by single-crystal X-ray diffraction.[5][6] This data provides

valuable insights into the expected molecular geometry.

The molecules of 4-Chloro-2,5-dimethylquinoline are reported to be essentially planar, with a

root-mean-square deviation for all non-hydrogen atoms of 0.009 Å.[5][6] It is highly probable

that 4-Chloro-2,8-dimethylquinoline adopts a similar planar conformation. The crystal

packing of the analogue shows molecules stacked along the crystallographic a-axis.[5][6]

Crystallographic Data for 4-Chloro-2,5-dimethylquinoline
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Parameter Value Source

Formula C₁₁H₁₀ClN [5]

Crystal System Monoclinic [5]

Space Group P2₁/c [6]

a (Å) 6.9534 (9) [5]

b (Å) 13.0762 (14) [5]

c (Å) 10.4306 (11) [5]

β (°) 99.239 (8) [5]

Volume (Å³) 936.09 (19) [5]

Z 4 [5]

Applications in Research and Drug Development
The true value of 4-Chloro-2,8-dimethylquinoline is realized in its application as a versatile

building block for creating libraries of novel compounds with potential biological activities.

Medicinal Chemistry
The 4-aminoquinoline core is a well-established pharmacophore in several clinically used

drugs.[1] By reacting 4-Chloro-2,8-dimethylquinoline with various amines, researchers can

synthesize a diverse range of 4-aminoquinoline derivatives.[7] These new chemical entities can

then be screened for a variety of therapeutic applications:

Anticancer Activity: Many quinoline derivatives have been investigated for their potential to

inhibit cancer cell proliferation.[7] One hypothesized mechanism is the inhibition of key

signaling proteins like the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine

kinase often overexpressed in tumors.

Antimalarial Agents: The 4-aminoquinoline scaffold is famous for its antimalarial properties.

[8] The general mechanism of action involves the drug accumulating in the parasite's acidic

food vacuole and interfering with the detoxification of heme, leading to parasite death.[8]
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Derivatives of 4-Chloro-2,8-dimethylquinoline could be explored as new antimalarial

candidates.

4-Aminoquinoline
Derivative

EGFR

Binds to
ATP-binding site

Phosphorylated
Substrate

Phosphorylation

ATP Substrate

Tumor Cell
Proliferation

Signal Transduction
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Caption: Hypothesized mechanism of anticancer action via EGFR inhibition.

Safety and Handling
Based on available safety information for 4-Chloro-2,8-dimethylquinoline, it is classified as

hazardous.

Hazard Classifications: Acute Toxicity, Oral (Category 4); Serious Eye Damage (Category 1).

Signal Word: Danger.

Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye

protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water
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for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is imperative that this compound is handled in a laboratory setting with appropriate personal

protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion
4-Chloro-2,8-dimethylquinoline is a structurally well-defined molecule whose significance is

primarily derived from its potential as a chemical intermediate. Its key features—the privileged

quinoline scaffold and the reactive 4-chloro substituent—make it an invaluable tool for

chemists. The straightforward synthesis and the facile displacement of the chlorine atom via

nucleophilic aromatic substitution open avenues for the creation of diverse molecular libraries.

These libraries can be explored for a wide range of applications, particularly in the search for

new therapeutic agents to combat diseases like cancer and malaria. This guide has provided a

comprehensive overview of its structure, synthesis, reactivity, and potential, grounding these

insights in established scientific principles and literature to empower researchers in their

scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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